2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[de]isoquinoline core, which is a polycyclic aromatic structure, and a piperazine moiety, which is a heterocyclic amine. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate aromatic precursor.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[de]isoquinoline core is replaced by the piperazine derivative.
Oxidation and functionalization: The final steps often involve oxidation reactions to introduce the oxoethyl group and further functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzo[de]isoquinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activities, such as anti-inflammatory and anticancer properties, have been explored in various studies
Industry: Its fluorescent properties have been utilized in the development of sensors and imaging agents.
Mechanism of Action
The mechanism of action of 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, its anticancer activity could be related to the inhibition of epidermal growth factor receptor (EGFR) signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound shares the piperazine moiety and has been studied for its anti-inflammatory properties.
N-(4-methylpiperazin-1-yl)benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide: This compound is similar in structure and has been used as a fluorescent sensor.
Uniqueness
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its combination of a benzo[de]isoquinoline core and a piperazine moiety, which imparts unique chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-20-8-10-21(11-9-20)16(23)12-22-18(24)14-6-2-4-13-5-3-7-15(17(13)14)19(22)25/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHWINOYWSQVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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